1-{4-[3-(1H-1,3-BENZIMIDAZOL-1-YL)-2-HYDROXYPROPOXY]-3-METHOXYPHENYL}-1-ETHANONE
Overview
Description
1-{4-[3-(1H-1,3-BENZIMIDAZOL-1-YL)-2-HYDROXYPROPOXY]-3-METHOXYPHENYL}-1-ETHANONE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-{4-[3-(1H-1,3-BENZIMIDAZOL-1-YL)-2-HYDROXYPROPOXY]-3-METHOXYPHENYL}-1-ETHANONE typically involves multiple steps:
Condensation Reaction: The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core.
Hydroxypropoxy Substitution: The benzimidazole derivative is then reacted with a hydroxypropoxy group under controlled conditions to introduce the hydroxypropoxy substituent.
Methoxyphenyl Addition: Finally, the methoxyphenyl group is introduced through a substitution reaction, resulting in the formation of the target compound.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-{4-[3-(1H-1,3-BENZIMIDAZOL-1-YL)-2-HYDROXYPROPOXY]-3-METHOXYPHENYL}-1-ETHANONE undergoes various chemical reactions:
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, introducing various substituents at specific positions.
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.
Scientific Research Applications
1-{4-[3-(1H-1,3-BENZIMIDAZOL-1-YL)-2-HYDROXYPROPOXY]-3-METHOXYPHENYL}-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: The compound’s benzimidazole core makes it a potential candidate for developing new drugs with antimicrobial, anticancer, and antiviral properties.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 1-{4-[3-(1H-1,3-BENZIMIDAZOL-1-YL)-2-HYDROXYPROPOXY]-3-METHOXYPHENYL}-1-ETHANONE exerts its effects involves binding to specific molecular targets. The benzimidazole moiety can interact with enzymes and receptors, inhibiting their activity or altering their function . This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways .
Comparison with Similar Compounds
1-{4-[3-(1H-1,3-BENZIMIDAZOL-1-YL)-2-HYDROXYPROPOXY]-3-METHOXYPHENYL}-1-ETHANONE can be compared with other benzimidazole derivatives:
Benzimidazole: The parent compound, benzimidazole, is simpler and lacks the additional functional groups present in the target compound.
1-(1H-benzimidazol-2-yl)ethanone: This compound is similar but lacks the hydroxypropoxy and methoxyphenyl groups, making it less complex.
4-(1H-benzimidazol-1-yl)benzenecarbaldehyde: This derivative has a different substitution pattern, affecting its chemical and biological properties.
The unique combination of functional groups in this compound enhances its potential for diverse applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)14-7-8-18(19(9-14)24-2)25-11-15(23)10-21-12-20-16-5-3-4-6-17(16)21/h3-9,12,15,23H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFFBDGQAMNLDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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